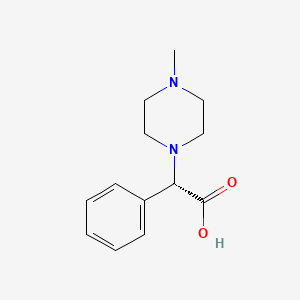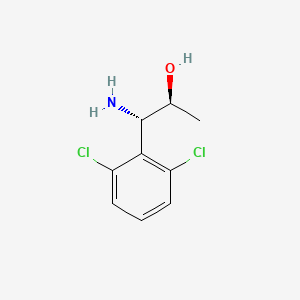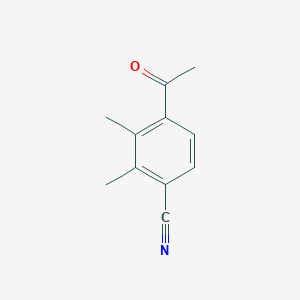
4-Acetyl-2,3-dimethylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-2,3-dimethylbenzonitrile is an organic compound with the molecular formula C11H11NO It is a derivative of benzonitrile, characterized by the presence of acetyl and dimethyl groups on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-2,3-dimethylbenzonitrile typically involves the acetylation of 2,3-dimethylbenzonitrile. One common method is the Friedel-Crafts acylation reaction, where 2,3-dimethylbenzonitrile reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 4-Acetyl-2,3-dimethylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Carboxy-2,3-dimethylbenzonitrile.
Reduction: 4-Acetyl-2,3-dimethylbenzylamine.
Substitution: Depending on the electrophile used, various substituted derivatives of this compound.
科学研究应用
4-Acetyl-2,3-dimethylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Acetyl-2,3-dimethylbenzonitrile depends on its specific application. In chemical reactions, the acetyl and nitrile groups can participate in various transformations, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.
相似化合物的比较
- 2,3-Dimethylbenzonitrile
- 4-Acetylbenzonitrile
- 2,3-Dimethylbenzaldehyde
Comparison: 4-Acetyl-2,3-dimethylbenzonitrile is unique due to the presence of both acetyl and nitrile groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Compared to its analogs, this compound offers a balance of reactivity and stability, which can be advantageous in various applications.
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
4-acetyl-2,3-dimethylbenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-7-8(2)11(9(3)13)5-4-10(7)6-12/h4-5H,1-3H3 |
InChI 键 |
ZEIYONRVIOUJQV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1C)C(=O)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B15237210.png)

![1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237222.png)
![Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate](/img/structure/B15237227.png)
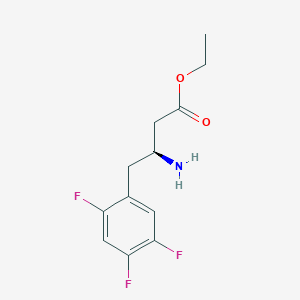
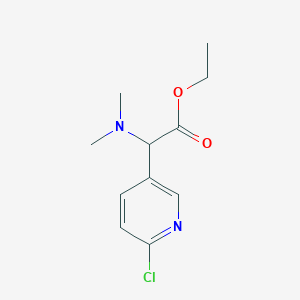
![(3S)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237277.png)


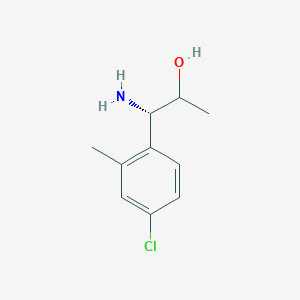
![6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid](/img/structure/B15237293.png)
